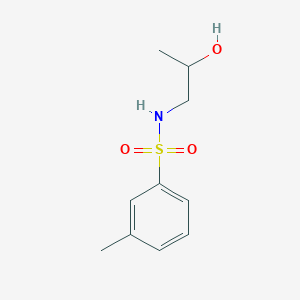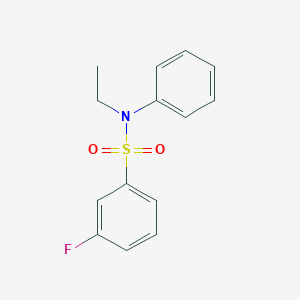
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the sulfonylurea class of compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antidiabetic, antitumor, anti-inflammatory, and antifungal activities. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Wirkmechanismus
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide exerts its biological activities by inhibiting the activity of specific enzymes. For example, it has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucose metabolism. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. For example, it has been found to lower blood glucose levels in diabetic animals. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its relatively simple synthesis method. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide also possesses various biological activities, making it a promising candidate for drug development. However, one limitation of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide. One direction is the further study of its potential use in the treatment of diabetes. Another direction is the study of its potential use as a photosensitizer in photodynamic therapy. Additionally, the potential use of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide in the treatment of cancer, inflammation, and fungal infections should be further explored. Further studies are also needed to determine the potential toxicity of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide and its safety for use in humans.
Conclusion
In conclusion, 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is a promising chemical compound that has various biological activities. Its relatively simple synthesis method and potential use in the treatment of various diseases make it a promising candidate for drug development. Further studies are needed to explore its potential uses and determine its safety for use in humans.
Synthesemethoden
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide with potassium cyanide to form 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide.
Eigenschaften
Produktname |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H14N2O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15-6-4-3-5-14(15)17-21(18,19)13-9-7-12(11-16)8-10-13/h3-10,17H,2H2,1H3 |
InChI-Schlüssel |
PQLTYUYDHIVIFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)










![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
